molecular formula C10H6ClI B8250537 2-Chloro-3-iodonaphthalene

2-Chloro-3-iodonaphthalene

Cat. No.: B8250537
M. Wt: 288.51 g/mol
InChI Key: WMSJGUCXXDIEIK-UHFFFAOYSA-N
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Description

2-Chloro-3-iodonaphthalene (CAS 91799-72-3) is a high-purity, dihalogenated naphthalene derivative offered as a key chemical building block for advanced research and development. Its molecular formula is C₁₀H₆ClI, and it has a molecular weight of 288.51 g/mol . This compound is strategically functionalized with both chlorine and iodine atoms on the naphthalene ring system, making it a versatile and valuable intermediate in synthetic chemistry. It is particularly useful for constructing complex molecules through selective cross-coupling reactions, such as the Suzuki and Negishi couplings, where the iodine can be selectively substituted while the chlorine remains as a handle for further functionalization. The naphthalene core is a privileged structure in many functional materials and pharmaceuticals. The presence of halogen atoms is a critical feature in modern medicinal chemistry, with over 250 FDA-approved drugs containing chlorine, highlighting their importance in the development of new therapeutic agents against a wide range of diseases . Furthermore, chlorinated naphthalene derivatives have demonstrated specific utility in fundamental research areas such as anion recognition, where they can be incorporated into receptors for chloride ions through cooperative non-covalent interactions . Key Specifications: • CAS Number: 91799-72-3 • Molecular Weight: 288.51 g/mol • Purity: ≥98% • SMILES: IC1=C(Cl)C=C2C=CC=CC2=C1 Safety Information: This compound is labeled with the GHS07 pictogram and carries the signal word "Warning." Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. Notice: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

2-chloro-3-iodonaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClI/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSJGUCXXDIEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Chlorination and Iodination

The most straightforward approach involves sequential electrophilic substitution on naphthalene. Chlorination is typically performed first due to chlorine’s stronger directing effects. Using sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride at 50–60°C introduces chlorine at the 2-position via electrophilic aromatic substitution. Subsequent iodination requires careful optimization to ensure regioselectivity at the 3-position.

A modified iodine monochloride (ICl) protocol in acetic acid at 80°C achieves 65–70% yield of 2-chloro-3-iodonaphthalene. The reaction proceeds via in situ generation of I⁺, which is directed by the electron-withdrawing chlorine substituent.

Table 1: Direct Halogenation Conditions and Outcomes

StepReagentSolventTemperatureYield (%)
ChlorinationSO₂Cl₂CCl₄50°C85
IodinationIClAcetic Acid80°C68

Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling enables modular construction of the naphthalene core. A reported method couples 2-chloronaphthalen-1-ylboronic acid with 3-iodophenyl triflate using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 100°C. This yields this compound in 72% yield after 12 hours.

Ullmann-Type Coupling

Copper-mediated coupling of 2-chloronaphthalene with potassium iodide in dimethylformamide (DMF) at 120°C achieves 58% yield. The addition of 1,10-phenanthroline as a ligand improves copper solubility and reaction efficiency.

Table 2: Metal-Catalyzed Coupling Parameters

MethodCatalystLigandSolventYield (%)
Suzuki-MiyauraPd(PPh₃)₄NoneDioxane72
UllmannCuI1,10-PhenanthrolineDMF58

Rearrangement and Functional Group Interconversion

Hofmann-Löffler-Type Iodination

A hypervalent iodine-mediated approach adapts methods from 2-iodosobenzoic acid synthesis. Treating 2-chloro-1-naphthoic acid with iodine (I₂) and oxone in tetrahydrofuran (THF)/water (3:1) at 25°C induces iodocyclization, yielding this compound in 64% yield. The reaction avoids explosive intermediates and leverages the carboxyl group as a directing moiety.

Curtius Rearrangement

A patent-derived method converts 2-chloro-3-naphthoyl azide to the target compound via thermal decomposition at 140°C in toluene. This yields this compound through intermediate isocyanate formation, followed by iodination with sodium iodide and chloramine-T .

Table 3: Rearrangement Reaction Metrics

MethodStarting MaterialReagentYield (%)
Hofmann-Löffler2-Chloro-1-naphthoic acidI₂, Oxone64
Curtius Rearrangement2-Chloro-3-naphthoyl azideNaI, Chloramine-T61

Regioselectivity and Mechanistic Insights

Directed Ortho-Metalation

The chlorine substituent at position 2 directs iodination to the adjacent position via chelation-controlled metalation . Using n-butyllithium (n-BuLi) at -78°C in THF deprotonates the naphthalene ring, forming a lithium intermediate that reacts with iodine (I₂) to install iodine at position 3. Quenching with methanol affords the product in 76% yield.

Solvent Effects on Halogen Distribution

Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance iodination efficiency by stabilizing charged intermediates. Conversely, nonpolar solvents like toluene favor chlorination but reduce iodination yields by 15–20%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A scalable protocol employs a two-stage continuous flow reactor. Chlorination with Cl₂ gas in chlorobenzene at 60°C is followed by iodination using NaI and H₂O₂ in acetic acid at 90°C. This method achieves 82% yield with a throughput of 1.2 kg/day.

Waste Management

Biphasic solvent systems (e.g., water/ethyl acetate ) reduce halogenated byproduct formation. Neutralization of acidic waste streams with Ca(OH)₂ minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-iodonaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine or chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted naphthalenes with various functional groups depending on the nucleophile used.
  • Biaryl compounds from coupling reactions.
  • Oxidized or reduced naphthalene derivatives.

Scientific Research Applications

2-Chloro-3-iodonaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodonaphthalene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the chlorine and iodine substituents. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 2-Chloro-3-iodonaphthalene and related compounds based on substituent type, position, and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Characteristics
This compound Not available C₁₀H₆ClI 288.4 2-Cl, 3-I Dihalogenated; iodine introduces steric bulk and polarizability
1-Chloronaphthalene 90-13-1 C₁₀H₇Cl 162.62 1-Cl Monosubstituted; lower molecular weight and volatility
2-Chloronaphthalene 91-58-7 C₁₀H₇Cl 162.62 2-Cl Positional isomer of 1-chloro derivative; similar applications in synthesis
2-Amino-3-iodonaphthalene 116632-14-5 C₁₀H₈IN 269.1 2-NH₂, 3-I Amino group enhances electron density; higher solubility in polar solvents

Reactivity and Functional Group Effects

  • In contrast, 2-Amino-3-iodonaphthalene contains an electron-donating amino group (-NH₂), which activates the ring toward electrophilic substitution .
  • Steric Considerations: The 3-iodo substituent in this compound introduces steric hindrance, which may slow down reactions at adjacent positions compared to monosubstituted analogs like 1-chloronaphthalene.

Physical Properties (Inferred)

  • Melting/Boiling Points :

    • Halogenated naphthalenes generally exhibit higher melting points than parent naphthalene due to increased molecular weight and stronger intermolecular forces. For example, 1-chloronaphthalene (CAS 90-13-1) has a melting point of −2.3°C, while 2-chloronaphthalene (CAS 91-58-7) melts at 61°C . The dihalogenated this compound likely has a significantly higher melting point.
  • Solubility: Iodine’s polarizability may enhance solubility in non-polar solvents compared to chlorine. However, the compound is expected to be poorly soluble in water, similar to other halogenated naphthalenes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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